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molecular formula C13H22O2Si B156510 4-(tert-Butyldimethylsiloxy)benzyl alcohol CAS No. 138585-08-7

4-(tert-Butyldimethylsiloxy)benzyl alcohol

Cat. No. B156510
M. Wt: 238.4 g/mol
InChI Key: FQYWTODLVZFTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117845

Procedure details

To a dry 250 ml round bottom flask was added 2.5 mg of 4, to which was added 100 ml of ethanol. NaBH4 (794 mg) was slowly added thereto and the reaction stirred for 30 minutes. NH4Cl (sat'd solution) was carefully added to the reaction to quench excess NaBH4, and the reaction then diluted with 125 ml water. The mixture was extracted with ether and the organic layers combined and washed with brine. The organic layers were again collected and the solvent removed in vacuo to yield the product 6.
Name
Quantity
2.5 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
794 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C(O)C.[BH4-].[Na+].[NH4+].[Cl-]>O>[Si:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
794 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench excess NaBH4
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The organic layers were again collected
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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